molecular formula C23H25N3O3 B2698092 6-methoxy-N-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine CAS No. 1226430-39-2

6-methoxy-N-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2698092
CAS No.: 1226430-39-2
M. Wt: 391.471
InChI Key: SMLHZAUEDDJADE-UHFFFAOYSA-N
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Description

6-methoxy-N-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, methoxy groups, and a piperidine moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst under reflux conditions.

    Attachment of the Piperidine Moiety: This step involves the reaction of the quinoline intermediate with piperidine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of quinoline-2-carboxylic acid derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of N-substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 6-methoxy-N-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is studied for its potential as a pharmacophore. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a similar core but lacking the methoxy and piperidine groups.

    Chloroquine: A well-known antimalarial drug with a quinoline core and different substituents.

    Piperidine: A simpler structure that is part of the larger compound.

Uniqueness

6-methoxy-N-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[6-methoxy-4-(4-methoxyanilino)quinolin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-28-17-8-6-16(7-9-17)24-21-15-22(23(27)26-12-4-3-5-13-26)25-20-11-10-18(29-2)14-19(20)21/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLHZAUEDDJADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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